(Butan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride
Description
The compound “(Butan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride” (CAS: 1240527-36-9) is a dihydrochloride salt with the molecular formula C₁₂H₂₀Cl₂N₄ and a molecular weight of 291.22 g/mol . Structurally, it features a [1,2,4]triazolo[4,3-a]pyridine moiety linked via an ethylamine group to a butan-2-yl substituent. The dihydrochloride formulation enhances its aqueous solubility, making it suitable for pharmaceutical or biochemical applications. Its synthesis likely involves alkylation or condensation reactions, analogous to methods described for related triazolopyridine derivatives .
Properties
IUPAC Name |
N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butan-2-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4.2ClH/c1-4-9(2)13-10(3)12-15-14-11-7-5-6-8-16(11)12;;/h5-10,13H,4H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMMDKGBTISYCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(C)C1=NN=C2N1C=CC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Butan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride is a synthetic compound that combines a butan-2-yl group with a triazolo-pyridine moiety. This unique structure suggests potential biological activities, making it a candidate for further pharmacological studies. The dihydrochloride form enhances its solubility and stability in aqueous solutions, which is beneficial for biological applications.
Chemical Structure and Properties
The molecular formula of the compound is , indicating the presence of two hydrochloride ions that contribute to its solubility. The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | |
| CAS Number | 1240527-36-9 |
| Solubility | Enhanced due to dihydrochloride form |
| Structural Features | Triazole ring fused to pyridine |
Biological Activity
The biological activity of this compound has been predicted through computational methods and preliminary studies. Compounds with similar structures have exhibited a range of biological properties, including:
- Antimicrobial Activity : Compounds containing triazole and pyridine rings are known for their antimicrobial properties. Preliminary data suggest that this compound may inhibit various bacterial strains.
- Anticancer Potential : The triazolo-pyridine structure has been associated with anticancer activity. Similar compounds have demonstrated cytotoxic effects against multiple cancer cell lines, indicating potential therapeutic applications.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Potential inhibition of bacterial growth |
| Anticancer | Cytotoxic effects on cancer cell lines |
| Other Activities | May exhibit anti-inflammatory properties |
Case Studies and Research Findings
Recent studies have highlighted the promising biological activities of triazolo-pyridine derivatives. For instance:
- Antimicrobial Studies : A study demonstrated that triazolo derivatives showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 μg/mL .
- Cytotoxicity Assays : Research on similar compounds indicated that certain triazolo-pyridine derivatives exhibited IC50 values below 30 μM against various cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer) .
- Mechanism of Action : Interaction studies using molecular docking have suggested that these compounds may act by inhibiting specific enzymes involved in cellular proliferation and survival pathways .
Synthesis and Optimization
The synthesis of This compound typically involves multi-step organic reactions. Key steps include:
- Formation of the triazole ring through cyclization reactions.
- Alkylation with butan-2-yl groups to introduce the alkyl chain.
- Finalization through hydrochloride salt formation to enhance solubility.
Each step requires optimization to maximize yield and purity.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential therapeutic uses, particularly in the following areas:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The triazole ring is often associated with antifungal activity, while the pyridine component may enhance interaction with biological targets.
- Anticancer Properties : The unique combination of functional groups may contribute to anticancer effects. Research indicates that triazole derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Pharmacological Studies
The pharmacological profile of (Butan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride is being explored through:
- In vitro Studies : These studies help elucidate the mechanism of action of the compound on different cancer cell lines and microbial strains.
- In vivo Studies : Animal models are utilized to assess the efficacy and safety profile of the compound in real biological systems.
Computational Chemistry
Computational models are employed to predict the biological activity of this compound. These models can help identify potential targets within biological systems and optimize the compound's structure for enhanced activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of triazolopyridine-derived amines. Below is a comparative analysis with structurally related analogs:
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Differences
Chain Length and Branching: The target compound’s butan-2-yl group provides moderate lipophilicity, balancing solubility and membrane permeability. In contrast, the 3-methylbutyl substituent in CAS 2138207-88-0 introduces steric hindrance, which may affect binding to hydrophobic pockets .
Heterocyclic Core Modifications :
- The pyridine-triazole hybrid in CAS 1426444-81-6 replaces the fused triazolopyridine system, altering electronic properties and hydrogen-bonding capacity. This could shift target selectivity .
Salt Form :
- Dihydrochloride salts (target, CAS 93113-10-1, 2138207-88-0) exhibit higher solubility than the hydrochloride form (CAS 1016815-84-1), favoring in vitro applications .
Molecular Weight and Bioavailability :
- The target compound’s higher molecular weight (291.22 g/mol) may reduce oral bioavailability compared to lighter analogs like CAS 1016815-84-1 (204.27 g/mol) .
Implications for Bioactivity
- The triazolopyridine core is critical for binding to biological targets, such as kinases or neurotransmitter receptors .
- Branching and chain length influence metabolic stability; for example, the 3-methylbutyl group in CAS 2138207-88-0 may resist oxidative degradation better than linear chains .
- The pyridine-triazole hybrid (CAS 1426444-81-6) could exhibit distinct selectivity profiles due to altered π-π interactions .
Q & A
Q. What are the standard synthetic routes for (Butan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride, and how can purity be optimized?
The synthesis typically involves coupling a triazolo[4,3-a]pyridine intermediate with a substituted amine. For example, refluxing 1,2,4-triazolo derivatives with amines in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours is a common approach . Post-synthesis, solvent removal under reduced pressure and recrystallization in polar solvents (e.g., ethanol/water mixtures) can enhance purity. Impurity profiling via HPLC or LC-MS, as outlined for structurally related dihydrochloride salts, is critical to confirm purity ≥98% .
Q. Which spectroscopic methods are most reliable for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are essential. For example, ¹H NMR can confirm the presence of the butan-2-yl group (δ ~1.0–1.5 ppm for methyl protons) and the triazolo[4,3-a]pyridine moiety (aromatic protons at δ ~7.0–9.0 ppm) . Mass spectrometry should match the molecular ion peak to the theoretical mass (e.g., calculated for C₁₃H₁₉Cl₂N₅: 324.12 g/mol). Purity validation via elemental analysis (C, H, N) is also recommended .
Q. How should researchers design in vitro assays to evaluate biological activity?
Begin with target-specific assays (e.g., enzyme inhibition or receptor binding) using purified proteins. For cytotoxicity screening, use cell lines (e.g., HEK293 or HeLa) with MTT or resazurin-based viability assays. Dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin for cytotoxicity) are mandatory. Ensure replicates (n ≥ 3) and statistical analysis (e.g., ANOVA) to minimize variability .
Advanced Research Questions
Q. How can conflicting data on biological activity be resolved?
Contradictions may arise from assay conditions (e.g., pH, serum content) or compound stability. For instance, if IC₅₀ values vary across studies, conduct stability tests (e.g., HPLC monitoring over 24 hours in assay buffers) to rule out degradation . Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays). Meta-analysis of published data, focusing on shared experimental parameters (e.g., cell type, incubation time), can identify systemic biases .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
Address poor solubility (common with dihydrochloride salts) via co-solvents (e.g., PEG-400) or nanoformulation. Pharmacokinetic parameters (t₁/₂, Cmax) should be assessed in rodent models using LC-MS/MS quantification of plasma samples. If metabolic instability is observed, introduce deuterium or fluorine atoms at vulnerable sites (e.g., methyl groups) to block oxidative pathways, as seen in related triazolo derivatives .
Q. How can impurity profiles be linked to toxicological outcomes?
Use forced degradation studies (heat, light, oxidation) to identify degradation products. For example, hydrolytic cleavage of the triazolo ring under acidic conditions may generate toxic byproducts. Compare impurity thresholds (e.g., ICH Q3A guidelines) with in vitro toxicity data (e.g., Ames test for mutagenicity). Structural alerts, such as reactive alkyl chlorides, require prioritization in risk assessment .
Q. What experimental designs best address environmental fate and ecotoxicity?
Follow frameworks like Project INCHEMBIOL , which evaluate abiotic/biotic degradation (e.g., hydrolysis in simulated seawater) and bioaccumulation in model organisms (e.g., Daphnia magna). Use OECD Test Guidelines 301/302 for ready biodegradability and 211/221 for aquatic toxicity. Long-term studies (≥6 months) should monitor metabolite formation and trophic transfer effects.
Methodological Notes
- Synthesis Optimization : Replace traditional reflux with microwave-assisted synthesis to reduce reaction time and improve yield .
- Data Contradiction Analysis : Apply machine learning models to correlate structural features (e.g., logP, polar surface area) with bioactivity discrepancies .
- Ecotoxicity : Use quantitative structure-activity relationship (QSAR) models to predict environmental risks before in vivo testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
